3-(2-氯-3-喹啉基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

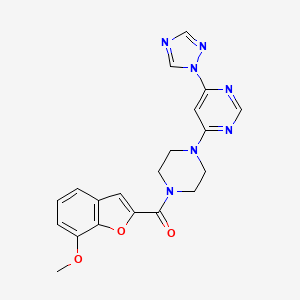

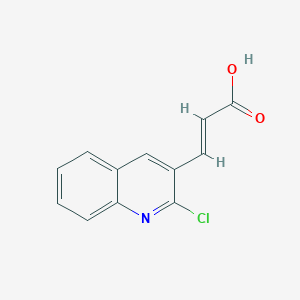

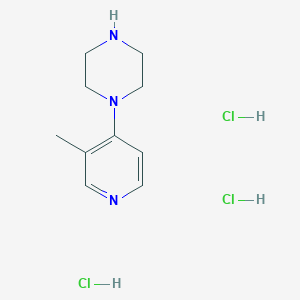

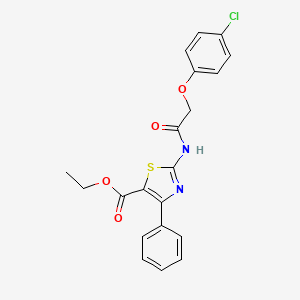

3-(2-Chloro-3-quinolyl)acrylic acid is a derivative of acrylic acid, which is an organic compound with the formula CH2=CHCOOH . It is an ester that contains vinyl groups, which are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .

Synthesis Analysis

The synthesis of 3-(2-Chloro-3-quinolyl)acrylic acid involves the use of conventional and microwave methods . The microwave method has been found to reduce reaction time and yield better results than the conventional method .Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-3-quinolyl)acrylic acid is characterized by the presence of a quinoline ring system . The structure of the compound was confirmed using various spectroscopic methods, including elemental analysis, infrared, nuclear magnetic resonance, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Chloro-3-quinolyl)acrylic acid are complex and involve several steps . For example, 3-(2-Chloro-3-quinolyl)acrylic esters, when boiled with thiourea in absolute ethanol, yield thiones . These thiones, when treated with bromine followed by a reaction with triethylamine, afford the cyclised product thieno (2,3-b)quinolines .科学研究应用

新型藥用衍生物的合成3-(2-Chloroquinolin-3-yl)acrylic acid 衍生物已被合成,用於藥用領域的潛在應用。這些衍生物通過 Knoevenagel 縮合產生,由於它們作為強效 maxi-K 通道開啟劑的適用性而備受關注,特別是在治療男性勃起功能障礙方面 (Shastri & Joshi, 2014).

硒代咯啉衍生物的合成硒代咯啉(2, 3-b)喹啉-2-羧酸乙酯的合成已使用 3-(2-chloro-3-quinolyl)acrylic 酸實現。在氮氣氛下進行的這種合成構成了進一步研究合成新型化合物的基礎 (Nithyadevi & Rajendran, 2006).

稠合喹啉的開發2-Chloroquinoline-3-carbaldehydes,它可以從 3-(2-chloro-3-quinolyl)acrylic 酸衍生,用於創建各種稠合喹啉,包括噻吩基、吡啶嗪基和呋喃基喹啉。這項研究展示了這些化合物在合成多樣化的喹啉衍生物方面的多功能性 (Meth-Cohn et al., 1981).

金屬離子滲透的螯合配體N-(8-quinolyl)-磺酰胺,使用丙烯酸合成並與 3-(2-chloro-3-quinolyl)acrylic 酸相關,已被用作陽離子交換膜中的螯合配體。這些膜顯示出金屬離子的選擇性滲透,表明在分離和純化過程中具有潛在應用 (Kojima, Takano, & Komiyama, 1995).

抗菌活性一些丙烯酸衍生物,包括喹啉基丙烯酸,已經過研究其抗菌特性。這些化合物顯示出作為特定細菌生長抑制劑的潛力,突出了它們在開發新型抗菌劑中的潛在用途 (Furst et al., 1951).

用於生物醫學應用的喹啉基聚合物的合成喹啉基丙烯酸酯單體已被用於合成用於生物醫學應用的聚合物,展示了抗菌活性和作為藥物釋放劑的潛力。這表明 3-(2-chloro-3-quinolyl)acrylic 酸衍生物在製藥和生物醫學研究中的多功能性 (Uma et al., 2015).

癌症研究喹啉基丙烯酸酯衍生物已針對人前列腺癌細胞進行了評估,顯示出作為抗腫瘤劑的潛力。它們在體內減少腫瘤生長方面的有效性支持了它們在癌症治療中的潛在用途 (Rodrigues et al., 2012).

聚合物配合物的開發喹啉基丙烯酸酯衍生物已用於製造聚合物配合物,這些配合物在包括材料科學在內的各種領域都有應用。這些配合物展示了熱穩定性和各種工業應用的潛力 (El-Sonbati & Diab, 1988).

未来方向

The future directions for the study of 3-(2-Chloro-3-quinolyl)acrylic acid could involve the development of novel antimicrobial agents , as well as the exploration of green methodologies in organic synthesis . The use of microwave-induced synthesis in organic and pharmaceutical chemistry could also be a promising area of research .

属性

IUPAC Name |

(E)-3-(2-chloroquinolin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12-9(5-6-11(15)16)7-8-3-1-2-4-10(8)14-12/h1-7H,(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFPJNZVUBIFTB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-3-quinolyl)acrylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)